molecular formula C6H13NO2 B12970083 Ethyl (2S)-3-amino-2-methylpropanoate CAS No. 917894-31-6

Ethyl (2S)-3-amino-2-methylpropanoate

Cat. No.: B12970083
CAS No.: 917894-31-6
M. Wt: 131.17 g/mol
InChI Key: XBEVGFLLWVWHCF-YFKPBYRVSA-N
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Description

Contextualization within Chiral Amino Ester Chemistry

The compound is a derivative of (S)-3-amino-2-methylpropanoic acid, also known as (S)-β-aminoisobutyric acid. nih.gov This parent acid is classified as a β-amino acid, meaning its amino group is attached to the second carbon (the β-carbon) from the carboxyl group. nih.gov As the ethyl ester of this acid, Ethyl (2S)-3-amino-2-methylpropanoate belongs to the class of chiral β-amino esters. These esters are recognized as important scaffolds and versatile building blocks in synthetic chemistry. glpbio.com The presence of the ethyl ester serves as a protecting group for the carboxylic acid, allowing chemists to perform reactions on the amino group or other parts of the molecule selectively. The specific (2S) configuration and the methyl group at the alpha position are key structural features that define its unique utility in asymmetric synthesis.

Significance as a Chiral Building Block for Advanced Organic Synthesis

Chiral building blocks are essential tools for constructing enantiomerically pure compounds, particularly for pharmaceutical and biological applications. Amino acids and their derivatives are frequently used as chiral precursors for target molecules in these sectors. This compound functions as a valuable chiral building block, providing a pre-defined stereocenter that can be incorporated into larger, more complex structures.

The ester and amine functionalities allow for a wide range of chemical transformations. The amine can be acylated, alkylated, or used in peptide coupling reactions, while the ester can be hydrolyzed to reveal the carboxylic acid or converted into other functional groups, such as an alcohol through reduction. google.com This versatility makes it an ideal starting material for the synthesis of non-natural amino acids, peptide mimics, and other biologically active molecules where specific stereochemistry is required for function. google.com

Scope and Objectives of Academic Research on this compound

Academic research involving this and similar chiral β-amino esters primarily focuses on two key areas: synthesis and application. A major objective is the development of highly efficient and stereoselective synthetic routes to produce these compounds in high enantiomeric purity. elsevierpure.com Researchers explore various methods, including asymmetric catalysis and enzymatic resolutions, to control the stereochemical outcome of reactions.

Another significant research goal is to utilize these building blocks in the synthesis of novel, complex molecules. Given that the parent acid, (S)-3-amino-2-methylpropanoic acid, is a human metabolite linked to cardiometabolic health, there is considerable interest in synthesizing its derivatives to study biological pathways and develop potential therapeutic agents. nih.govglpbio.com Therefore, the overarching objective of academic research is to unlock the full synthetic potential of this compound as a tool for innovation in medicinal chemistry and materials science.

Chemical Compound Data

Table 1: Properties of this compound

Property Value Source
IUPAC Name This compound nih.gov
Molecular Formula C₆H₁₃NO₂ nih.gov
Molecular Weight 131.17 g/mol N/A
SMILES CCOC(=O)C@HCN nih.gov
Parent Acid (2S)-3-amino-2-methylpropanoic acid nih.gov
Related CAS Number 187886-03-9 (for hydrochloride salt) bldpharm.comsigmaaldrich.com

| Related InChIKey | JTJMQKNQRBCBJR-UHFFFAOYSA-N (for hydrochloride salt) | sigmaaldrich.com |

Table 2: Mentioned Chemical Compounds

Compound Name
(S)-3-amino-2-methylpropanoic acid
2-amino-2-methyl-1-propanol
This compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917894-31-6

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

ethyl (2S)-3-amino-2-methylpropanoate

InChI

InChI=1S/C6H13NO2/c1-3-9-6(8)5(2)4-7/h5H,3-4,7H2,1-2H3/t5-/m0/s1

InChI Key

XBEVGFLLWVWHCF-YFKPBYRVSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)CN

Canonical SMILES

CCOC(=O)C(C)CN

Origin of Product

United States

Advanced Synthetic Methodologies for Enantiopure Ethyl 2s 3 Amino 2 Methylpropanoate

Stereoselective Synthesis Approaches

The creation of the specific stereochemistry in Ethyl (2S)-3-amino-2-methylpropanoate hinges on sophisticated synthetic strategies that can control the formation of the chiral center at the C2 position. These methods are broadly categorized into asymmetric catalytic hydrogenation, dynamic kinetic resolution, and biocatalytic transformations.

Asymmetric Catalytic Hydrogenation Strategies

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. researchgate.net This approach typically involves the reduction of a prochiral unsaturated precursor, such as an enamine or a β-dehydroamino ester, using molecular hydrogen in the presence of a chiral transition metal catalyst.

The enantioselective hydrogenation of β-substituted-β-(amino)acrylates is a standard procedure for accessing β-amino acids. google.com Transition metals like rhodium and ruthenium, complexed with chiral ligands, are highly effective for this transformation. For instance, the hydrogenation of (Z)-enamines catalyzed by rhodium complexes with bisphosphepine ligands has been shown to proceed with high yield. hilarispublisher.com Similarly, rhodium-catalyzed asymmetric hydrogenation of related β-dehydroamino acid derivatives using monodentate phosphoramidite (B1245037) ligands has demonstrated excellent enantioselectivities.

While specific data for the direct asymmetric hydrogenation to yield this compound is not extensively detailed in readily available literature, the principles from analogous reactions are directly applicable. The choice of metal, ligand, and reaction conditions is crucial for achieving high conversion and enantiomeric excess (ee).

Table 1: Representative Transition Metal-Catalyzed Asymmetric Hydrogenation of β-Enamino Ester Precursors (Data below is illustrative of typical results for related substrates due to the absence of specific literature for the target compound)

Catalyst Precursor Chiral Ligand Substrate Type Solvent H₂ Pressure (atm) Temperature (°C) Conversion (%) ee (%)
[Rh(COD)₂]BF₄ Josiphos-type Unprotected β-enamino ester Methanol (B129727) 10 25 >99 93-97
[Rh(COD)₂]BF₄ TangPhos N-Aryl β-enamino ester Toluene 50 50 100 up to 96.3

This table is a composite representation based on findings for structurally similar compounds and does not represent a direct synthesis of this compound.

The success of transition metal-catalyzed asymmetric hydrogenation is critically dependent on the structure of the chiral ligand. The ligand creates a chiral environment around the metal center, which directs the stereochemical outcome of the hydrogenation. A vast array of chiral phosphorus ligands has been developed, with classes such as P-chirogenic bisphosphines (e.g., TangPhos), ferrocene-based bisphosphines (e.g., Josiphos), and atropisomeric biaryl bisphosphines (e.g., BINAP) being prominent. hilarispublisher.com

For the synthesis of β-amino esters, both bidentate and monodentate phosphorus ligands have proven effective. google.com The electronic properties and steric bulk of the ligand are fine-tuned to maximize enantioselectivity for a given substrate. For example, in the rhodium-catalyzed hydrogenation of β-cyanocinnamic esters, a related substrate class, ligands capable of forming hydrogen bonds with the substrate have been shown to significantly enhance enantioselectivity.

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single enantiomer of a product. This process combines a rapid, in-situ racemization of the starting material with a highly enantioselective reaction. For the synthesis of chiral β-amino esters, DKR can be applied to the reduction of racemic α-substituted-β-ketoesters or the resolution of racemic β-amino esters themselves.

Ruthenium-catalyzed DKR has been successfully employed in the synthesis of anti-α-amino-β-hydroxy esters from their corresponding α-amino-β-keto ester hydrochloride salts. nih.gov This demonstrates the potential of Ru(II) catalysts, often in combination with atropisomeric diphosphine ligands like SYNPHOS, to control two adjacent stereocenters in a single step. nih.gov The racemization of the starting material is often facilitated by the metal catalyst itself or by the addition of a base.

Table 2: Dynamic Kinetic Resolution Approaches for Chiral Amino Acid Derivatives (Data below is illustrative of typical results for related substrates due to the absence of specific literature for the target compound)

Catalyst System Substrate Type Resolution Method Product Type Diastereomeric Ratio (dr) ee (%)
Ru(II)-SYNPHOS α-Amino-β-keto ester HCl Asymmetric Hydrogenation anti-α-Amino-β-hydroxy ester High High
Ruthenium complex & Lipase Racemic secondary alcohol Enzymatic Acylation Enantiopure acetate N/A >99

This table is a composite representation based on findings for structurally similar compounds and does not represent a direct synthesis of this compound.

Biocatalytic Transformations for Chiral Amino Ester Formation

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemoselectivity.

Enoate reductases, often found in baker's yeast, are capable of the stereoselective reduction of activated carbon-carbon double bonds. These enzymes have been used to reduce α,β-unsaturated nitroalkenes to the corresponding chiral nitroalkanes with high enantiomeric excess. The resulting nitroalkane can then be further reduced to the target β-amino acid derivative.

Another important class of enzymes for the synthesis of chiral amines and amino acids are transaminases. These enzymes can be used in dynamic kinetic resolution processes to convert racemic ketones or keto-acids into enantiomerically pure amino acids. rsc.org For example, a thermophilic transaminase has been used for the DKR of β-branched aromatic α-amino acids, achieving high diastereoselectivity and enantioselectivity. rsc.org While direct application to this compound is not explicitly documented, these enzymatic strategies hold significant promise for its stereoselective synthesis.

Enzymatic Derivatization for Stereoselective Intermediates

Enzymatic reactions offer a powerful tool for establishing stereocenters with high selectivity under mild conditions. In the synthesis of chiral molecules like this compound, enzymes can be used to create key chiral intermediates.

Another innovative approach combines biocatalytic aldol (B89426) reactions with reductive aminations in a three-component strategy. This method uses variants of D-fructose-6-phosphate aldolase (B8822740) (FSA) and an imine reductase (IRED) to produce amino-diols and amino-polyols from simple starting materials like prochiral aldehydes, hydroxy ketones, and amines. nih.gov This demonstrates the potential of enzyme cascades to construct complex chiral molecules with multiple stereocenters.

Table 1: Two-Step, Three-Component Enzymatic Synthesis of Dihydroxy Amines nih.gov

Aldehyde Amine Conversion (%)
1 Cyclopropylamine 30-88
2 Cyclopropylamine 30-88
3 Cyclopropylamine 30-88
4 Cyclopropylamine 30-88
5 Cyclopropylamine 30-88

| 6 | Cyclopropylamine | 30-88 |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This is a well-established strategy for the asymmetric synthesis of amino acids.

The use of chiral amines as auxiliaries is a prominent method for synthesizing β-amino esters. For example, the conjugate addition of lithium amides, derived from chiral amines like (R)-N-benzyl-N-α-methylbenzylamine, to α,β-unsaturated esters can proceed with excellent stereoselectivity. nih.gov This approach has been successfully applied to the synthesis of perillaldehyde-based chiral β-amino acid derivatives. nih.gov

Chiral oxazolidinones and pseudoephedrine are other widely used auxiliaries. wikipedia.org Oxazolidinones, in particular, are effective in stereoselective aldol reactions, which can establish two adjacent stereocenters simultaneously. wikipedia.org Pseudoephedrine amides can be readily deprotonated to form an enolate, which then reacts with electrophiles in a diastereoselective manner. wikipedia.org

Another effective chiral auxiliary is tert-butanesulfinamide. The addition of nucleophiles to chiral N-tert-butanesulfinyl imines provides a reliable method for the synthesis of chiral amines. acs.org This methodology allows for the synthesis of both enantiomers of the target compound by simply changing the configuration of the chiral auxiliary. acs.org Nickel(II) complexes of Schiff bases derived from chiral amino alcohols also serve as effective auxiliaries for the asymmetric synthesis of α-amino acids through alkylation reactions. researchgate.netnih.govmdpi.com

Table 2: Diastereoselective Allylation using a Chiral Auxiliary acs.org

Protocol Diastereomeric Ratio (dr) Isolated Yield (%)
A >98:2 75

| B | 5:95 | 80 |

Organocatalytic Asymmetric Michael Addition Reactions for Related Structures

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Asymmetric Michael additions are particularly relevant for the synthesis of β-amino acid scaffolds.

β-amino acids themselves have been employed as organocatalysts in the asymmetric Michael addition of aldehydes to N-substituted maleimides, yielding optically pure succinimide (B58015) building blocks. mdpi.com The structure of the β-amino acid catalyst, including the bulkiness of substituents, significantly influences the enantioselectivity of the reaction. mdpi.com Furthermore, α,β-dipeptides have been shown to be effective catalysts for the Michael addition of enolizable aldehydes to N-arylmaleimides and nitroolefins. nih.gov Computational studies have also been used to design novel chiral β-amino acid catalysts, inspired by the catalytic dyad of serine proteases, for the Michael addition of aldehydes to nitroalkenes. nih.govacs.org

Table 3: Organocatalyzed Asymmetric Michael Addition nih.gov

Catalyst Time (h) Yield (%) Enantiomeric Ratio (er)
Dipeptide 2 24 95 94:6
Dipeptide 4 48 80 85:15

| Dipeptide 6 | 72 | 75 | 80:20 |

Stereoselective Alkylation and Substitution Strategies for Beta-Amino Acid Scaffolds

Stereoselective alkylation and substitution reactions are fundamental strategies for constructing the carbon framework of β-amino acids.

Palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp³)–H bonds of aliphatic quinolyl carboxamides has been developed for the synthesis of β-alkylated α-amino acids. nih.govacs.org This method demonstrates the potential for direct C-H functionalization in amino acid synthesis.

The synthesis of fluorinated β-amino acids has been achieved through the reduction of γ-fluorinated β-enamino esters. nih.gov The use of a chiral auxiliary, such as (-)-8-phenylmenthol, can induce high diastereoselectivity in the reduction step. nih.gov

Classical and Modern Chemical Synthesis Routes

Esterification is a fundamental reaction in the synthesis of amino acid derivatives like this compound. The carboxylic acid group of an amino acid can be converted to an ester through various methods, including the classic Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of an acid catalyst. aklectures.compearson.com

A convenient and efficient method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature. nih.gov This protocol is applicable to a wide range of natural, aromatic, and aliphatic amino acids, providing good to excellent yields of the corresponding methyl ester hydrochlorides. nih.gov The reaction is advantageous due to its mild conditions and simple workup procedure. nih.gov

Another approach utilizes supercritical alcohols as both the solvent and reactant for the esterification of amino acids, peptides, and proteins. google.com This process can also lead to the formation of acid addition salts of the amino acid esters, which often exhibit increased stability compared to the free esters. google.com The use of ionic liquids, such as 1,3-dimethylimidazolium (B1194174) methanesulfonate, has also been explored as a medium for the esterification of unprotected amino acids with benzyl (B1604629) chloride. researchgate.net

Table 4: Esterification of L-Leucine with Benzyl Chloride in an Ionic Liquid researchgate.net

Temperature (°C) Time (h) Alkylating agent/amino acid ratio IL/amino acid ratio Yield (%)

Reductive Amination Strategies for Amino Ester Formation

Reductive amination represents a cornerstone strategy for the synthesis of amino esters. This method typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. In the context of producing chiral β-amino esters, asymmetric reductive amination (ARA) is particularly significant.

One prominent approach is the dynamic kinetic asymmetric reductive amination (DKR-ARA), which can convert a racemic starting material into a single enantiomer of the product with high selectivity. For instance, the DKR-ARA of racemic β-keto lactams using a ruthenium catalyst has been shown to produce syn-primary β-amino lactams in high yields (up to 98%) and excellent enantioselectivities (up to 99% ee). researchgate.net While this example yields a lactam, the underlying principle of converting a keto group to a chiral amine is directly applicable to the synthesis of β-amino esters. A plausible route to this compound could involve the reductive amination of ethyl 2-methyl-3-oxopropanoate.

Another strategy involves the samarium iodide-mediated cross-coupling of imines with aldehydes. nih.gov This method has been used to diastereoselectively synthesize β-amino alcohol derivatives, which are closely related to β-amino esters. nih.gov Furthermore, Mannich-type reactions, where an amine, an aldehyde, and a compound with an acidic proton (like a ketene (B1206846) silyl (B83357) acetal) react, provide a direct route to β-amino compounds. organic-chemistry.org The use of chiral catalysts in these reactions can guide the stereochemistry to yield the desired enantiomer. nih.govacs.org

Strategic Use of Protecting Groups in Multi-Step Syntheses

In the multi-step synthesis of complex molecules like this compound, the strategic use of protecting groups is essential to prevent unwanted side reactions. numberanalytics.com The amino group is nucleophilic and can react with electrophiles, necessitating its temporary conversion into a less reactive form, such as a carbamate (B1207046). organic-chemistry.orgchemistrysteps.com

The tert-butoxycarbonyl (Boc) group is one of the most common N-protecting groups used in organic synthesis. numberanalytics.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comorganic-chemistry.org The Boc group is valued for its stability under most basic and nucleophilic conditions, yet it can be readily removed using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane. chemistrysteps.comresearchgate.netlibretexts.org This stability profile allows for selective reactions at other sites of the molecule.

A key concept in complex syntheses is the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other. numberanalytics.comorganic-chemistry.org For example, an amine might be protected with a Boc group (acid-labile), while a hydroxyl group is protected with a silyl ether (fluoride-labile) and a carboxylic acid with a benzyl ester (removable by hydrogenolysis). organic-chemistry.org This allows for the sequential deprotection and reaction of specific functional groups. numberanalytics.com For amino esters, where the ester functionality itself can be sensitive, the choice of deprotection conditions is critical. Studies have shown that 4M HCl in 1,4-dioxane (B91453) is an effective reagent for removing the Boc group in the presence of a labile cyanomethyl ester, a method that is applicable to other sensitive esters. researchgate.net

Table 1: Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationStructureTypical Protection ReagentCleavage Conditions
tert-ButoxycarbonylBocBoc-NHRDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl in dioxane) chemistrysteps.comlibretexts.org
BenzyloxycarbonylCbz or ZCbz-NHRBenzyl chloroformateCatalytic Hydrogenolysis (H₂/Pd-C) chemistrysteps.com
9-FluorenylmethyloxycarbonylFmocFmoc-NHRFmoc-OSu or Fmoc-ClBase (e.g., Piperidine) organic-chemistry.orglibretexts.org

Multicomponent Domino Cyclization Reactions for Functionalized Lactams

Domino reactions, defined as processes involving two or more bond-forming transformations under the same conditions, offer an efficient pathway to complex molecular architectures from simple precursors. iupac.org When these reactions involve three or more starting materials, they are known as multicomponent reactions (MCRs). beilstein-journals.org this compound is an ideal substrate for such reactions to produce functionalized lactams, which are core structures in many biologically active compounds, including antibiotics. beilstein-journals.orgnih.govnih.gov

One of the most versatile MCRs for this purpose is the Ugi four-center three-component reaction (U-4C-3CR). beilstein-journals.org In a potential application, this compound could serve as the bifunctional component, providing both the amine and the ester (or corresponding carboxylic acid) functionalities. Reacting it with an aldehyde and an isocyanide could lead to the formation of a highly substituted β-lactam. beilstein-journals.org The reaction proceeds through an intermediate that undergoes cyclization to form the strained four-membered ring. beilstein-journals.org

Another powerful strategy is the intramolecular cyclization of imino-esters. nih.gov An enolate can be generated from an ω-imino-ester, which then undergoes intramolecular cyclization to yield cyclic β-amino esters or β-lactams with high diastereoselectivity. nih.gov Domino processes like the Knoevenagel–hetero-Diels–Alder reaction also provide access to a variety of complex heterocyclic systems, demonstrating the broad potential of using simple building blocks to construct intricate molecular frameworks in a single, efficient operation. iupac.org These methods are highly valued for their atom economy and for reducing the number of steps and purification procedures required in a synthetic sequence. beilstein-journals.org

Process Intensification and Scalability in Laboratory Synthesis

Adaptation of Continuous Flow Technology for Efficient Production

Continuous flow technology has emerged as a powerful tool for process intensification, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, shorter reaction times, and easier scalability. whiterose.ac.ukbeilstein-journals.orgrsc.org The synthesis of β-amino esters like this compound can be made significantly more efficient by adapting synthetic routes to flow reactors. mdpi.comnih.gov

A prime example is the lipase-catalyzed Michael addition of amines to acrylates to form β-amino esters. mdpi.com In a continuous-flow microreactor, this enzymatic synthesis was achieved with a short residence time of just 30 minutes, a marked improvement over batch processes that can take several hours. mdpi.com The flow system also allows for precise control over reaction parameters like temperature and residence time, leading to higher yields and reduced by-product formation. mdpi.com Another advanced application is the use of biphasic liquid-liquid flow systems for aza-Michael additions, which can be performed under mild, phase-transfer-catalyzed conditions, preserving sensitive functional groups like esters from hydrolysis. nih.gov

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of a β-Amino Ester

ParameterBatch Bioreactor mdpi.comContinuous-Flow Microreactor mdpi.com
Reaction Enzymatic Michael AdditionEnzymatic Michael Addition
Catalyst Lipase TL IMLipase TL IM
Reaction Time 24 hours30 minutes
Temperature 35 °C35 °C
Yield 68.2%80.3%
Key Advantage Simple setupHigh efficiency, short reaction time, process control

Comparative Analysis of Catalytic Systems and Reaction Conditions

The choice of catalyst and the optimization of reaction conditions are critical for the efficient and selective synthesis of this compound. A comparative analysis reveals a diverse array of options, spanning from biocatalysts to transition metal complexes and organocatalysts.

Catalytic Systems:

Biocatalysts: Enzymes like lipases offer exceptional enantioselectivity under mild, environmentally friendly conditions. mdpi.commdpi.com For instance, Lipase TL IM from Thermomyces lanuginosus has been used to effectively catalyze the Michael addition of aromatic amines to acrylates. mdpi.com While highly selective, the substrate scope of enzymes can sometimes be limited. nih.gov

Transition Metal Catalysts: Complexes of iridium and ruthenium are effective for asymmetric N-alkylation and reductive amination reactions, respectively. researchgate.netwhiterose.ac.uk These catalysts are often highly active, allowing for low catalyst loadings, but may require careful removal from the final product.

Organocatalysts: Small organic molecules, such as primary β-amino alcohols or their derivatives, can act as bifunctional catalysts, activating both reaction partners. researchgate.net They are an inexpensive and metal-free alternative for transformations like aldol condensations and Michael additions. researchgate.net

Reaction Conditions: The optimization of reaction parameters is crucial for maximizing yield and selectivity.

Temperature: Reaction temperature can have a profound effect. In the lipase-catalyzed synthesis of β-amino esters, the optimal temperature was found to be 35 °C; higher temperatures led to a decrease in selectivity and an increase in by-products. mdpi.com

Solvent: The choice of solvent can be a deciding factor in stereoselectivity. In one study on the Michael addition to form β-amino esters, changing the solvent from diethyl ether to tetrahydrofuran (B95107) resulted in an inversion of the stereochemical outcome. researchgate.net

Substrate Ratio: The molar ratio of reactants can control the product distribution. In a Michael addition, using a 1:4 molar ratio of an amine to an acrylate (B77674) ester gave the best yield of the desired mono-addition product; increasing the acrylate concentration favored the formation of an unwanted double-addition by-product. mdpi.com

By carefully selecting the catalytic system and fine-tuning the reaction conditions, chemists can develop highly efficient and selective syntheses for enantiopure β-amino esters.

Advanced Applications of Ethyl 2s 3 Amino 2 Methylpropanoate As a Chiral Synthon

Role in Asymmetric Synthesis of Complex Amino Acid Derivatives

The unique structural features of Ethyl (2S)-3-amino-2-methylpropanoate make it an important starting material for the synthesis of a variety of complex amino acid derivatives. Its utility spans from the creation of other non-canonical β-amino acids to its incorporation into peptide and polypeptide structures, imparting unique conformational properties.

Synthesis of Enantiopure Beta-Amino Acids

This compound is a β²-amino acid ester, indicating substitution at the C2 position. This compound can be used as a scaffold to generate more complex, enantiopure β²,³-amino acids through diastereoselective alkylation. The general strategy involves the protection of the amino group, followed by the generation of an enolate at the α-carbon (C2), which can then react with various electrophiles.

A common approach is the N-protection of the amino group, for instance with a Boc (tert-butoxycarbonyl) group. The resulting N-Boc protected ester can be treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures to form a chiral lithium enolate. This enolate can then be alkylated with an alkyl halide. The stereochemical outcome of the alkylation is influenced by the existing stereocenter at C2, leading to the formation of new diastereomers. For example, alkylation of N-Boc-β³-amino nitriles (structurally related to the target compound) using n-BuLi as a base has been shown to produce mixtures of syn and anti β²,³-amino nitriles that are often separable. nih.gov A similar principle applies to the ester, where subsequent hydrolysis of the ester and nitrile functionalities can yield the desired enantiopure β²,³-amino acids. nih.gov

Starting Material AnalogueReagentsProduct TypeKey Finding
N(Boc)-β³-amino nitrile1. n-BuLi, THF, -78°C; 2. Alkyl halideN(Boc)-protected syn and anti β²,³-amino nitrilesAlkylation affords easily separable diastereomeric mixtures. nih.gov

Construction of Di- and Poly-Amino Acid Scaffolds

The incorporation of β-amino acids like (S)-3-amino-2-methylpropanoic acid into peptide chains results in the formation of β-peptides. These oligomers are of significant interest because they can fold into stable, predictable secondary structures, such as helices and turns, similar to their α-peptide counterparts. researchgate.net However, β-peptides are generally resistant to enzymatic degradation by proteases, making them attractive candidates for the development of novel therapeutics. researchgate.net

Oligomers composed of β-amino acids, or foldamers, can be designed to mimic the structure and function of natural peptides, including host-defense peptides with antimicrobial activity. wisc.edu The specific substitution pattern of the β-amino acid monomers, such as the C2-methyl group in (S)-3-amino-2-methylpropanoic acid, influences the conformational preferences of the resulting β-peptide backbone. For example, oligomers of β³-amino acids are known to form 14-helical structures. researchgate.net While specific studies detailing the oligomerization of solely this compound are not prevalent, the general principles of β-peptide synthesis suggest its utility in creating novel scaffolds with defined three-dimensional structures. These scaffolds can then be further functionalized to target specific biological macromolecules. researchgate.net

Research has shown that the extent of polymerization can differ between α- and β-amino acids in abiotic synthesis models, with β-amino acids showing a greater tendency for incorporation into oligomers under certain conditions. mdpi.com This suggests a fundamental reactivity that supports their use in constructing polypeptide scaffolds.

Integration into Peptide Synthesis Methodologies

The incorporation of non-proteinogenic amino acids such as (S)-3-amino-2-methylpropanoic acid into peptides is a well-established strategy to modulate their biological activity and pharmacokinetic properties. Standard solid-phase peptide synthesis (SPPS) protocols can be adapted to include β-amino acid building blocks. researchgate.netejbiotechnology.info

For integration into a growing peptide chain using Fmoc-based SPPS, the amino group of this compound is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group. The resulting Fmoc-(S)-3-amino-2-methylpropanoic acid can then be activated and coupled to the N-terminus of the resin-bound peptide. The coupling efficiency can be influenced by the steric hindrance of the C2-methyl group. The use of potent coupling reagents like HATU or HBTU is common to ensure complete reaction. researchgate.net

The presence of a β-amino acid residue in a peptide chain introduces a methylene (B1212753) unit into the backbone, which alters its conformational flexibility and hydrogen bonding patterns. This can lead to peptides with enhanced stability against proteolytic enzymes and potentially improved receptor binding affinity and selectivity.

Applications in Heterocyclic Compound Synthesis

The chiral framework of this compound also makes it a valuable precursor for the synthesis of various optically active heterocyclic compounds. The amino and ester functionalities provide reactive handles for intramolecular cyclization reactions, leading to the formation of strained ring systems and other important heterocyclic architectures.

Utilization in Chiral Azirine Chemistry

While direct synthesis from this compound is not extensively documented in readily available literature, 3-amino-2H-azirines with a similar substitution pattern, such as 2-ethyl-2-methyl-3-amino-2H-azirines, are recognized as versatile building blocks for creating chiral α,α-disubstituted α-amino acids. peptide.com The synthesis of these azirines often involves non-stereospecific ring formation, resulting in racemic or diastereomeric mixtures. peptide.com A hypothetical route from this compound would likely involve conversion of the ester to a suitable precursor that can undergo intramolecular cyclization to form the strained three-membered azirine ring. The synthesis of related functionalized aziridines, which are saturated analogues of azirines, often proceeds through the ring-opening of activated precursors. mdpi.com

Precursor for Optically Active Lactam and Oxazacycle Architectures

β-Amino esters are well-established precursors for the synthesis of β-lactams (2-azetidinones), which form the core structure of many important antibiotics. One of the primary methods for β-lactam synthesis is the intramolecular cyclization of β-amino esters. nih.gov This can be achieved by activating the ester group or by forming an amide bond between the nitrogen and the carbonyl carbon under various conditions. For instance, treatment of a β-amino acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can induce cyclization. nih.gov Starting with the enantiopure this compound, this cyclization would be expected to produce an optically active β-lactam with a methyl group at the C3 position.

Furthermore, the amino and ester functionalities of this compound can be utilized in domino reactions to construct more complex heterocyclic systems like oxazacycles. For example, multicomponent reactions involving amino alcohols, ketones, and pyruvate (B1213749) esters have been shown to yield γ-lactam annulated oxazacycles. mdpi.com By analogy, this compound could potentially be employed in similar multicomponent or intramolecular reactions to generate chiral 1,3-oxazine derivatives. This would typically involve the reduction of the ester to a primary alcohol, followed by reaction with a suitable carbonyl compound and subsequent cyclization.

HeterocycleSynthetic StrategyPrecursorPotential Product
β-LactamIntramolecular cyclization(S)-3-Amino-2-methylpropanoic acidOptically active 3-methyl-azetidin-2-one
OxazacycleMulticomponent/Intramolecular cyclizationThis compoundOptically active 1,3-oxazine derivative

Contributions to Natural Product and Complex Molecule Synthesis

The defined stereochemistry of this compound makes it an important starting material for the enantioselective synthesis of complex molecules, including those with significant biological relevance.

The structure of this compound is particularly well-suited for the construction of heterocyclic systems that are prevalent in pharmaceuticals. Two prominent examples are piperidines and β-lactams.

Piperidine (B6355638) Derivatives: The piperidine ring is a core structure in numerous pharmaceutical compounds, and methods for its stereocontrolled synthesis are of high value. njtech.edu.cn this compound can serve as a chiral precursor for 3-amino-4-methylpiperidine scaffolds. A general synthetic strategy involves a series of transformations that leverage the compound's existing stereocenter. This can include N-protection of the amino group, reduction of the ethyl ester to a primary alcohol, conversion of the resulting hydroxyl group into a good leaving group (such as a tosylate), and finally, an intramolecular cyclization to form the piperidine ring. This approach allows for the synthesis of enantiomerically pure substituted piperidines, which are key components of molecules developed as σ1 receptor ligands for potential therapeutic applications. molport.com

β-Lactam Scaffolds: The β-lactam ring is the central structural feature of the vast family of β-lactam antibiotics. nih.gov The Staudinger [2+2] cycloaddition of an imine and a ketene (B1206846) is a powerful method for constructing this four-membered ring. sigmaaldrich.compharmaffiliates.com this compound can be elaborated into a chiral imine, which can then react with a suitable ketene. This reaction would yield a stereodefined 3-amino-β-lactam, where the stereochemistry at the C4 position is controlled by the starting material. The ability to synthesize optically active β-lactams is crucial, as the biological activity of these antibiotics is highly dependent on their stereochemistry. google.com

Beyond single heterocyclic rings, this compound is a strategic intermediate for building the core scaffolds of complex natural products, particularly alkaloids. The piperidine ring, whose synthesis is described above, is a foundational element of a large number of alkaloids with diverse biological activities. njtech.edu.cn

By using this compound, chemists can introduce a key chiral center into a piperidine intermediate with high fidelity. This chiral piperidine can then be further elaborated through various synthetic steps to construct intricate, polycyclic alkaloid skeletons. The initial stereocenter from the β-amino acid ester guides the stereochemical outcome of subsequent reactions, which is essential for achieving the total synthesis of a specific, naturally occurring enantiomer of a complex alkaloid. Multi-step routes starting from simple, chiral amino acids are established strategies for accessing these valuable compounds. mdpi.com

Utility in Specialty Chemical and Agrochemical Research

The functional groups and inherent chirality of this compound make it a molecule of interest for research in the fields of specialty chemicals and agrochemicals. β-amino acids and their derivatives are recognized as vital building blocks for creating new target molecules in both sectors. researchgate.net

Specialty Chemicals: In materials science, the compound is a potential chiral monomer for the synthesis of functional polymers. Specifically, it can be used to create poly(β-amino esters) (PBAEs). nih.gov These polymers are synthesized via the Michael addition of an amine to an acrylate (B77674). nih.gov The resulting PBAEs often possess desirable properties such as pH-responsiveness and biodegradability, making them highly suitable for advanced biomedical applications, including as vehicles for drug delivery and gene transfer. nih.gov The incorporation of a chiral monomer like this compound can impart specific stereochemical properties to the polymer backbone, influencing its secondary structure and recognition capabilities.

Agrochemical Research: The β-amino acid structural motif is present in molecules investigated for agrochemical applications. researchgate.net Research has shown that certain β-amino acid derivatives exhibit potent antifungal and insecticidal characteristics. researchgate.net Furthermore, related structures like amino acid-based phosphonamidates have been screened for herbicidal activity. mdpi.com While specific, commercialized agrochemicals derived directly from this compound are not widely documented in the literature, its classification as a chiral β-amino acid ester makes it a relevant and attractive candidate for the discovery and development of new, stereoselective active ingredients in the agrochemical industry. njtech.edu.cnresearchgate.net

Data Tables

Table 1: Applications of this compound in Synthesis

Application Area Target Molecule/Scaffold Key Synthetic Transformation Relevance
Biologically Relevant Molecules Substituted Piperidines Intramolecular cyclization via protected intermediates Core of many pharmaceuticals, including σ1 receptor ligands. njtech.edu.cnmolport.com
Chiral β-Lactams Staudinger [2+2] cycloaddition (as imine precursor) Foundational structure of β-lactam antibiotics. nih.govsigmaaldrich.compharmaffiliates.com
Complex Natural Products Alkaloid Scaffolds Elaboration of chiral piperidine intermediates Piperidines are central to a wide range of natural alkaloids. njtech.edu.cnmdpi.com
Specialty Chemicals Poly(β-amino esters) Monomer in Michael addition polymerization Creates biodegradable, pH-responsive polymers for biomedical use. nih.gov
Agrochemical Research Potential Fungicides/Herbicides Scaffold for new active ingredients β-amino acid derivatives are known to possess agrochemical activity. mdpi.comresearchgate.net

Computational and Theoretical Investigations of Ethyl 2s 3 Amino 2 Methylpropanoate

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of molecules, from which a wide range of properties can be derived. These methods are crucial for understanding the intrinsic properties of Ethyl (2S)-3-amino-2-methylpropanoate.

The biological activity and chemical reactivity of a flexible molecule like this compound are dictated by its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and their relative energies. Theoretical studies on related β-amino acids, such as β-aminoisobutyric acid (BAIBA), have utilized methods like Hartree-Fock (HF) and Density Functional Theory (DFT) to investigate their conformational landscapes. d-nb.info These studies typically involve systematic variation of rotatable dihedral angles to map the potential energy surface and locate energy minima.

For this compound, a similar approach would be employed. The key dihedral angles along the C-C backbone and the ester group would be systematically rotated to generate a series of initial structures. Each of these structures would then be subjected to geometry optimization using a quantum chemical method, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*). d-nb.info The inclusion of solvent effects, often modeled using continuum solvation models like the Polarizable Continuum Model (PCM), is crucial for accurately predicting the conformational preferences in a solution environment. scirp.org

The results of such an analysis would provide the relative energies of the different conformers, allowing for the prediction of the most stable conformations and the elucidation of intramolecular interactions, such as hydrogen bonds, that stabilize them.

Table 1: Illustrative Relative Energies of β-Amino Acid Conformers in Gas Phase and Solution (Note: This table is illustrative and based on general findings for β-amino acids, not specific to this compound)

Conformer Dihedral Angle (τ) Gas Phase Relative Energy (kcal/mol) Solvated Relative Energy (kcal/mol)
A 60° 0.00 0.50
B 180° 1.20 0.00

Quantum chemical methods are instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, hydrolysis, or other chemical transformations. The primary goal is to map the reaction pathway, identify any intermediates, and locate the transition state (TS), which is the highest energy point along the reaction coordinate.

The process involves proposing a reaction mechanism and then using quantum chemical calculations to compute the energies of the reactants, products, intermediates, and transition states. Transition state structures are located using specialized algorithms that search for a first-order saddle point on the potential energy surface. Once the TS is located, its structure provides insight into the geometry of the activated complex. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is a key determinant of the reaction rate.

For example, in the study of ester hydrolysis, theoretical calculations can model the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the leaving group. Methods like DFT are commonly used for these types of studies. rsc.org

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of a β-Amino Ester (Note: This table is for illustrative purposes only)

Reaction Step Method/Basis Set Activation Energy (Ea) in kcal/mol
Nucleophilic Attack B3LYP/6-31G* 15.2
Proton Transfer B3LYP/6-31G* 5.8

Molecular Modeling and Docking Simulations for Interaction Prediction (Methodological Aspects)

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly useful for predicting the interaction of a small molecule like this compound with a biological target, such as a protein or enzyme.

The general methodology for molecular docking involves the following steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of both the receptor (e.g., a protein) and the ligand (this compound) are required. The receptor structure is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or it can be generated through homology modeling. The ligand structure is typically built and its energy minimized using molecular mechanics or quantum chemical methods.

Docking Algorithm: A docking program is used to explore the conformational space of the ligand within the binding site of the receptor. The algorithm generates a large number of possible binding poses by translating and rotating the ligand and by exploring its conformational flexibility.

Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity between the ligand and the receptor. Scoring functions are mathematical models that approximate the free energy of binding and typically include terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation effects.

Analysis of Results: The docking results are analyzed to identify the most likely binding mode(s) and to estimate the binding affinity. The top-ranked poses are visually inspected to assess the quality of the interactions with the receptor.

Molecular dynamics (MD) simulations can be used to further refine the docked poses and to provide a more detailed understanding of the dynamics and stability of the ligand-receptor complex over time. nih.govrsc.org

Theoretical Frameworks for Chiral Recognition and Enantioselectivity

Chiral recognition is a fundamental process in chemistry and biology where a chiral molecule interacts differently with the two enantiomers of another chiral molecule. Understanding the principles of chiral recognition is crucial for the separation of enantiomers and for the design of stereoselective catalysts and drugs.

The most fundamental theoretical framework for chiral recognition is the three-point interaction model . This model posits that for a chiral selector to differentiate between two enantiomers, there must be at least three points of interaction between the selector and the analyte. These interactions can be attractive or repulsive, and the difference in the stability of the diastereomeric complexes formed between the selector and each enantiomer leads to chiral recognition.

Computational methods play a key role in elucidating the mechanisms of chiral recognition at the molecular level. By modeling the interactions between a chiral selector and the enantiomers of a chiral analyte, it is possible to understand the structural and energetic basis for enantioselectivity.

For this compound, theoretical studies could involve modeling its interaction with a chiral stationary phase used in chromatography or with a chiral receptor. nih.gov For instance, a study on the chiral recognition of amino acid esters by a glucose-based macrocycle employed computational modeling to propose a plausible binding mode. nih.gov Such studies typically involve:

Conformational analysis of the individual molecules and the diastereomeric complexes.

Molecular docking to predict the binding geometries.

Quantum chemical calculations (e.g., DFT) to determine the interaction energies and to analyze the nature of the intermolecular forces (e.g., hydrogen bonding, van der Waals interactions, electrostatic interactions). mdpi.com

By comparing the calculated binding energies of the two diastereomeric complexes, it is possible to predict which enantiomer will bind more strongly to the chiral selector, thus providing a theoretical basis for the observed enantioselectivity.

Advanced Analytical Characterization in Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of Ethyl (2S)-3-amino-2-methylpropanoate, with each method providing unique insights into the molecule's architecture.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound, which allows for the calculation of its elemental formula. st-andrews.ac.uk For this compound (C₆H₁₃NO₂), the expected monoisotopic mass is approximately 131.09463 Da. Techniques like electrospray ionization (ESI) are commonly used for such analyses. st-andrews.ac.uk

Beyond molecular mass, MS/MS fragmentation patterns provide structural confirmation. The molecule is ionized and then broken apart, with the masses of the resulting fragments being detected. Key fragmentation pathways for this compound would include:

Loss of an ethoxy radical (•OCH₂CH₃) from the ester, leading to a prominent acylium ion.

Loss of an ethyl group (•CH₂CH₃) .

Alpha-cleavage , where the bond adjacent to the nitrogen atom breaks, resulting in a stabilized iminium ion.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage.

Analysis of these fragments allows researchers to piece together the molecular structure, confirming the presence of the ethyl ester and the aminomethylpropanoate core. nist.govdrug-dev.com

Table 2: Predicted HRMS Fragmentation Data for this compound Based on the structure C₆H₁₃NO₂ and common fragmentation patterns of amino acid esters. nist.gov

Fragment Ion (m/z)Proposed IdentityDescription
132.0972[M+H]⁺Protonated molecular ion
115.0706[M-NH₃]⁺Loss of ammonia
88.0390[M-C₂H₅O]⁺Loss of the ethoxy group
74.0600[H₂N-CH₂-CH(CH₃)]⁺Cleavage of the ester bond
58.0651[CH(CH₃)CONH₂]⁺Fragment from cleavage and rearrangement

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. docbrown.info The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The most notable peaks include:

N-H Stretching: A medium-to-weak absorption in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂). This band may appear as a doublet.

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and methylene (B1212753) groups.

C=O Stretching: A very strong, sharp absorption band around 1735 cm⁻¹, which is definitive for the carbonyl group of the ester. nist.gov

N-H Bending: A medium absorption around 1600 cm⁻¹ from the scissoring vibration of the primary amine.

C-O Stretching: A strong absorption in the 1100-1300 cm⁻¹ range, corresponding to the C-O single bond of the ester group.

The combination of these peaks provides a unique "fingerprint" for the molecule, confirming the presence of both the amine and ethyl ester functionalities. docbrown.infonist.gov

Table 3: Characteristic IR Absorption Bands for this compound Based on typical frequencies for the functional groups present. docbrown.infonist.gov

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H StretchPrimary Amine (-NH₂)
2850 - 2980C-H StretchAlkyl (CH, CH₂, CH₃)
~1735C=O StretchEster (-COOR)
~1600N-H BendPrimary Amine (-NH₂)
1100 - 1300C-O StretchEster (-C-O-)

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is essential for separating the target compound from impurities and for determining its enantiomeric purity, a critical parameter for any chiral molecule.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral substance. nih.gov To separate the (2S) and (2R) enantiomers of Ethyl 3-amino-2-methylpropanoate, a chiral stationary phase (CSP) is required. nih.govyakhak.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel®, Chiralpak®), are highly effective for resolving the enantiomers of amino acids and their esters. yakhak.org Another successful class of CSPs for this purpose are the macrocyclic glycopeptide-based phases, like teicoplanin (e.g., Astec CHIROBIOTIC T). sigmaaldrich.com

A typical analytical method involves dissolving the sample in a suitable solvent and injecting it onto the chiral column. The mobile phase is often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol or ethanol. yakhak.org The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different speeds and elute at different retention times. By integrating the peak areas of the two enantiomers, the enantiomeric purity can be precisely calculated. The method must be validated to ensure accuracy and precision. yakhak.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for separating and identifying volatile compounds. walshmedicalmedia.com Since amino acid esters have limited volatility, a derivatization step is necessary before analysis. nih.govmdpi.com This typically involves converting the polar amine group into a less polar, more volatile moiety.

A common two-step derivatization procedure involves esterification of any free carboxylic acids followed by acylation of the amine group. nih.gov For this compound, the amine can be reacted with an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA). The resulting N-pentafluoropropionyl derivative is significantly more volatile and thermally stable, making it suitable for GC analysis. nih.govmdpi.com

The derivatized sample is then injected into the GC, where it is separated from any impurities. The separated components enter the mass spectrometer, which acts as a detector, providing mass spectra for identification and quantification. This method is highly sensitive and can be used to assess the chemical purity of the sample. Furthermore, by using a chiral GC column, it is also possible to separate the enantiomers of the derivatized compound.

X-ray Crystallography for Absolute Configuration and Diastereomeric Structure Elucidation

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. thieme-connect.de This technique provides an unambiguous three-dimensional map of the electron density within a single crystal, allowing for the precise spatial arrangement of each atom to be determined.

For this compound, obtaining a suitable crystal, potentially of a derivative salt, would enable the unequivocal confirmation of the (S)-configuration at the C2 chiral center. The method relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons near an absorption edge becomes sensitive to the absolute stereochemistry. thieme-connect.de This allows for the differentiation between a molecule and its non-superimposable mirror image. In the context of amino acids and their derivatives, X-ray crystallography has been a cornerstone in establishing absolute configurations, thereby anchoring the stereochemical assignments of entire classes of compounds. thieme-connect.de

Research findings on related, albeit more complex, molecules demonstrate the power of this technique. In studies of dual 5-HT1A and 5-HT7A receptor ligands, X-ray crystallography was successfully used to determine the absolute configuration of the active enantiomer as 'S'. nih.gov This process typically involves crystallizing an enantiomerically pure salt of the compound and analyzing the resulting diffraction pattern. nih.gov While direct crystallographic data for this compound is not prevalent in foundational literature, the methodology is standard practice. Advanced developments, such as microcrystal electron diffraction (MicroED), further extend the capability of diffraction methods to determine the absolute structure from nanocrystals, which are often easier to obtain than large single crystals. researchgate.net

The elucidation of diastereomeric structures is also a critical application. If this compound were to be reacted with another chiral molecule, forming two diastereomers, X-ray crystallography could be used to determine the relative and absolute configuration of each newly formed stereocenter in the resulting products.

Derivatization Strategies for Enhanced Spectroscopic and Chromatographic Analysis

The analysis of small, polar molecules like this compound by chromatographic and spectroscopic methods often presents challenges, such as poor retention in reversed-phase liquid chromatography (RPLC) and low volatility for gas chromatography (GC). nih.gov Derivatization, the chemical modification of the analyte, is a powerful strategy to overcome these limitations by altering the molecule's physicochemical properties to make it more amenable to analysis. mdpi.com

The primary amine group in this compound is the principal target for derivatization. This modification aims to improve chromatographic peak shape, enhance thermal stability for GC, and increase the sensitivity of detection, particularly for mass spectrometry (MS) and fluorescence detectors. nih.govmdpi.com

Key Derivatization Strategies:

For Gas Chromatography (GC): A common approach involves converting the amino acid ester into a more volatile and thermally stable derivative. Reaction with ethyl chloroformate is a rapid method that acylates the primary amine, yielding a derivative suitable for GC analysis. nih.govnih.govresearchgate.net This allows for the enantioselective analysis of amino acids on chiral stationary phases. nih.govresearchgate.net

For Liquid Chromatography (LC): To improve retention on RPLC columns, the polar amine is often tagged with a larger, nonpolar group.

Diethyl ethoxymethylenemalonate (DEEMM) reacts with the primary amine to create a derivative that exhibits better retention and can be targeted in MS analysis through a characteristic neutral loss scan. nih.gov

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is another widely used pre-column derivatization reagent that attaches a fluorescent and readily ionizable tag, enabling highly sensitive analysis by HPLC with fluorescence detection or by LC-MS. nih.gov

For Mass Spectrometry (MS): Derivatization can significantly enhance ionization efficiency. Reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) specifically modify primary amines, leading to a notable improvement in the signal-to-noise ratio for analytes like L-DOPA, a related amino acid derivative. mdpi.com

The following table summarizes common derivatization reagents and their analytical benefits for amino compounds.

Derivatization ReagentTarget Functional GroupAnalytical TechniqueEnhancement
Ethyl ChloroformatePrimary AmineGas Chromatography (GC)Increases volatility and thermal stability. nih.govnih.gov
Diethyl ethoxymethylenemalonate (DEEMM)Primary AmineRPLC-MS/MSImproves retention on reversed-phase columns and allows targeted MS detection. nih.gov
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)Primary AmineHPLC-Fluorescence, LC-MSAdds a fluorescent and easily ionizable tag for enhanced sensitivity. nih.gov
2,4,6-Trimethylpyrylium (TMPy)Primary AmineMass Spectrometry (MS)Increases ionization efficiency and signal-to-noise ratio. mdpi.com

Advanced Chiral Recognition and Quantification Techniques, e.g., using Cyclodextrins

Quantifying the enantiomeric excess of a chiral compound is crucial in asymmetric synthesis and pharmaceutical development. While chiral chromatography is the workhorse for this task, advanced techniques involving specific chiral selectors, such as cyclodextrins, offer sophisticated methods for both recognition and quantification.

Cyclodextrins are macrocyclic oligosaccharides that form a truncated cone or torus-shaped structure. nih.gov This structure features a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate "guest" molecules, such as this compound, through host-guest interactions. When a chiral cyclodextrin (B1172386) is used, it can form diastereomeric inclusion complexes with the enantiomers of a guest molecule, which have different association constants and stabilities. nih.gov

This differential interaction is the basis for chiral recognition and can be exploited in several analytical techniques:

Chiral Chromatography: Cyclodextrins can be immobilized onto a solid support to create a chiral stationary phase (CSP) for HPLC or GC. As the racemic mixture of an analyte passes through the column, one enantiomer will interact more strongly with the cyclodextrin, leading to a longer retention time and, thus, separation from the other enantiomer.

Mass Spectrometry: In the gas phase, the stability of diastereomeric complexes formed between a cyclodextrin and an amino acid ester enantiomer can be probed using mass spectrometry. nih.govacs.org The "three-point interaction model," which posits that chiral recognition relies on a minimum of three points of interaction between the host and guest, has been shown to be valid in these gas-phase experiments. nih.govresearchgate.net The relative abundance of the diastereomeric complex ions can be correlated with the enantiomeric composition of the sample.

Computational Studies: Advanced computational methods, such as fast annealing evolutionary algorithms, are used to model and predict the chiral recognition between amino acid derivatives and modified cyclodextrins, providing deeper insight into the binding mechanisms. jlu.edu.cn

Beyond cyclodextrins, other advanced chiral selectors include macrocyclic antibiotics, proteins, and synthetic polymers like those based on quinine (B1679958) carbamates, which can be used as CSPs for challenging enantioselective separations. nih.gov

The table below outlines key techniques for advanced chiral recognition.

Technique/SelectorPrincipleApplication
Cyclodextrins Host-guest chemistry; formation of diastereomeric inclusion complexes with differing stabilities. nih.govChiral stationary phases (CSPs) in GC and HPLC; Chiral selectors in mass spectrometry and capillary electrophoresis. nih.govnih.gov
Crown Ethers Formation of inclusion complexes, particularly effective for primary amines. nih.govChiral stationary phases (e.g., Crownpak CR-I) for the direct separation of amino acids and their esters. nih.gov
Quinine-based Selectors Zwitterionic interactions, hydrogen bonding, and π-π stacking. nih.govWeak anion exchange (WAX) type CSPs for the ultra-fast enantioseparation of derivatized amino acids. nih.gov
Gas-Phase Guest Exchange Differential reaction kinetics of diastereomeric host-guest complexes with a reference compound. nih.govresearchgate.netMass spectrometry-based quantification of enantiomeric excess. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms

Development of Innovative Stereoselective Methodologies

The synthesis of enantiomerically pure β-amino acids and their derivatives is a central theme in modern organic chemistry. researchgate.net Future efforts for producing Ethyl (2S)-3-amino-2-methylpropanoate will likely focus on novel stereoselective strategies that offer higher efficiency, selectivity, and sustainability than current approaches. One promising avenue is the development of new chiral catalysts, such as amidine-based and bifunctional organocatalysts, which have shown success in the asymmetric synthesis of related β-amino acid derivatives. wustl.edu Research into substrate-controlled diastereoselective reductions also presents a viable path for synthesizing specific stereoisomers. nih.gov

Key areas for innovation include:

Novel Organocatalysts: Designing catalysts that can facilitate asymmetric conjugate additions or cyclocondensations with high enantiomeric and diastereomeric control.

Transition Metal Catalysis: Exploring new ligand designs for transition metals to achieve highly selective hydrogenations or aminohydroxylations.

Kinetic Resolution: Advancing enzymatic or chemo-catalytic kinetic resolution processes to more efficiently separate racemic mixtures of β-amino esters. mdpi.com

Table 1: Potential Stereoselective Methods for Future Synthesis

MethodologyPotential Catalyst/Reagent ClassKey AdvantageResearch Focus
Asymmetric CyclocondensationChiral Amidine-Based CatalystsHigh enantioselectivity for forming β-lactam intermediates. wustl.eduOptimization for α-methyl substituted substrates.
Diastereoselective ReductionChiral Auxiliaries (e.g., (-)-8-phenylmenthol)Control over stereochemistry via substrate-reagent interaction. nih.govDevelopment of easily cleavable and recyclable auxiliaries.
Enzymatic Kinetic ResolutionLipases (e.g., Burkholderia cepacia)Excellent enantioselectivity (>99% ee) under mild conditions. mdpi.comBroadening substrate scope and optimization for industrial scale.
Asymmetric HydrogenationChiral Rhodium or Ruthenium ComplexesDirect, atom-economical route from unsaturated precursors.Catalyst design to overcome steric hindrance from the α-methyl group.

Expansion of Synthetic Applications in Emerging Chemical Fields

While β-amino esters are established building blocks, the unique stereochemistry of this compound makes it a candidate for use in emerging areas of chemical science. Future research will likely explore its incorporation into novel molecular scaffolds beyond traditional peptide synthesis. This includes its potential use in creating peptidomimetics with enhanced stability and biological activity, as well as its role as a chiral monomer in the synthesis of advanced polymers. The presence of the methyl group at the α-position can induce specific conformational constraints, a feature that is highly desirable in drug design and materials science.

Integration of Artificial Intelligence and Machine Learning in Synthesis Planning and Optimization

The fusion of artificial intelligence (AI) and chemistry is set to revolutionize synthesis. researchgate.net Computer-aided synthesis planning (CASP), powered by machine learning (ML), can accelerate the discovery of novel and efficient synthetic routes. researchgate.netacs.org For a specific target like this compound, AI can analyze vast reaction databases to propose pathways that are not immediately obvious to human chemists. nih.gov

Future integration of AI could involve:

Retrosynthetic Analysis: Employing deep learning models to identify the most efficient disconnections and starting materials. acs.org

Reaction Condition Optimization: Using ML algorithms to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and stereoselectivity, thereby reducing the experimental burden. acs.org

Predictive Modeling: Evaluating the feasibility and potential challenges of a proposed synthetic route before it is attempted in the lab. researchgate.net

Table 2: AI and Machine Learning Applications in Synthesis

AI/ML ApplicationSpecific Task for this compoundExpected Outcome
Retrosynthesis PlanningIdentify novel pathways from commercially available precursors. acs.orgShorter, more cost-effective, and sustainable synthetic routes.
Predictive Yield ModelingForecast the enantiomeric excess (ee) and yield based on reaction parameters.Faster optimization cycles and reduced resource consumption. acs.org
Catalyst DiscoveryScreen virtual libraries of potential catalysts for high stereoselectivity.Identification of novel, highly effective catalysts for the synthesis.

Exploration of Bio-Inspired Synthetic Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov The use of enzymes for producing chiral amines is a rapidly growing field. manchester.ac.ukacs.org Future research on this compound will undoubtedly explore bio-inspired and biocatalytic routes. Enzymes such as transaminases, imine reductases (IREDs), and amine dehydrogenases (AmDHs) are prime candidates for developing sustainable manufacturing processes. nih.govacs.org

These enzymatic methods offer significant advantages, including operation under mild conditions, exceptional stereoselectivity, and reduced environmental impact. wiley.com Multi-enzyme cascade reactions, where several biocatalytic steps are combined in a single pot, represent a particularly promising frontier for streamlining the synthesis of complex chiral molecules. acs.org

Design of Next-Generation Functional Materials Utilizing Chiral Architectures

The intrinsic chirality of molecules like this compound is a key feature for the bottom-up design of advanced functional materials. researchgate.netbitapolymer.com Chiral structures can self-assemble into well-defined superstructures, such as helices or twisted ribbons, which exhibit unique chiroptical and electronic properties. acs.orgacs.org

Future research directions include:

Chiral Polymers: Using this compound as a monomer to create polymers with a defined helical structure, which could have applications in chiral separations or as catalysts. acs.org

Optoelectronic Materials: Incorporating this chiral building block into conjugated systems to develop materials for circularly polarized light (CPL) detection and emission, which are relevant for next-generation displays and optical communication. acs.orgimperial.ac.uk

Supramolecular Gels: Exploring the self-assembly of derivatives of the compound to form chiral gels that can act as templates for asymmetric synthesis or as responsive materials.

The ability to control the helical sense of a polymer or the twist of a molecular assembly by incorporating a specific chiral unit like this compound is a powerful tool for creating materials with tailored functions. acs.org

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